Syringaldehyde Syringaldehyde Syringaldehyde is a hydroxybenzaldehyde that is 4-hydroxybenzaldehyde substituted by methoxy groups at positions 3 and 5. Isolated from Pisonia aculeata and Panax japonicus var. major, it exhibits hypoglycemic activity. It has a role as a hypoglycemic agent and a plant metabolite. It is a hydroxybenzaldehyde and a dimethoxybenzene.
Syringaldehyde is a natural product found in Rhinacanthus nasutus, Magnolia officinalis, and other organisms with data available.
Syringaldehyde is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 134-96-3
VCID: VC20871143
InChI: InChI=1S/C9H10O4/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-5,11H,1-2H3
SMILES:
Molecular Formula: C9H10O4
Molecular Weight: 182.17 g/mol

Syringaldehyde

CAS No.: 134-96-3

Cat. No.: VC20871143

Molecular Formula: C9H10O4

Molecular Weight: 182.17 g/mol

* For research use only. Not for human or veterinary use.

Syringaldehyde - 134-96-3

Specification

Description Syringaldehyde is a hydroxybenzaldehyde that is 4-hydroxybenzaldehyde substituted by methoxy groups at positions 3 and 5. Isolated from Pisonia aculeata and Panax japonicus var. major, it exhibits hypoglycemic activity. It has a role as a hypoglycemic agent and a plant metabolite. It is a hydroxybenzaldehyde and a dimethoxybenzene.
Syringaldehyde is a natural product found in Rhinacanthus nasutus, Magnolia officinalis, and other organisms with data available.
Syringaldehyde is a metabolite found in or produced by Saccharomyces cerevisiae.
CAS No. 134-96-3
Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
IUPAC Name 4-hydroxy-3,5-dimethoxybenzaldehyde
Standard InChI InChI=1S/C9H10O4/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-5,11H,1-2H3
Standard InChI Key KCDXJAYRVLXPFO-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1O)OC)C=O
Appearance Powder
Melting Point 113.0 °C
Mp 113-114 °

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